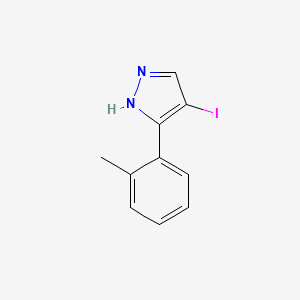
4-Iodo-3-(o-tolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(o-tolyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 4-position and an ortho-tolyl group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(o-tolyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Introduction of the Ortho-Tolyl Group: The ortho-tolyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazole with ortho-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Iodination: The final step involves the iodination of the pyrazole ring. This can be achieved by treating the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(o-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, the ortho-tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Coupling Reactions: Palladium catalysts, boronic acids; reactions are carried out in the presence of a base such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
4-Iodo-3-(o-tolyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(o-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase enzymes to reduce inflammation or block neurotransmitter receptors to modulate neurological functions. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-(p-tolyl)-1H-pyrazole: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
4-Bromo-3-(o-tolyl)-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
4-Chloro-3-(o-tolyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
4-Iodo-3-(o-tolyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The ortho-tolyl group also influences the compound’s steric and electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
4-iodo-5-(2-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9IN2/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
BOQBACNRQVUTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


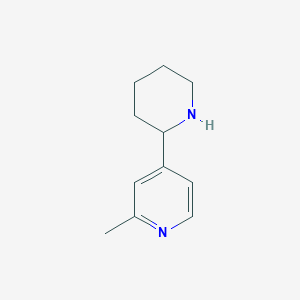
![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
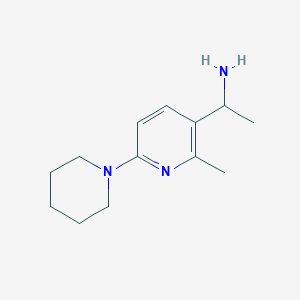
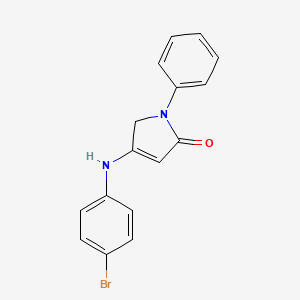
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)


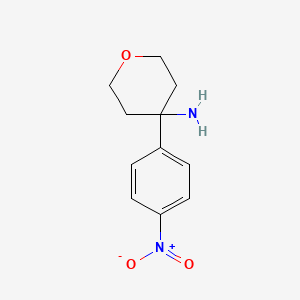
![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
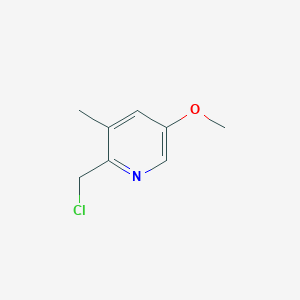
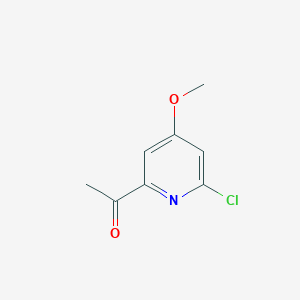
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)


